molecular formula C10H11N3 B15240150 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile

Cat. No.: B15240150
M. Wt: 173.21 g/mol
InChI Key: FSCRVFFWTJLAMW-UHFFFAOYSA-N
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Description

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of pyridine, featuring a nitrile group at the 2-position and a 2-methylcyclopropylamino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methylcyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is unique due to the presence of the 2-methylcyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-[(2-methylcyclopropyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-7-4-10(7)13-9-3-2-8(5-11)12-6-9/h2-3,6-7,10,13H,4H2,1H3

InChI Key

FSCRVFFWTJLAMW-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC2=CN=C(C=C2)C#N

Origin of Product

United States

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